molecular formula C12H19NO2 B13300940 N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Katalognummer: B13300940
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: ROTLRZPXWBDYTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system fused with a tetrahydro structure and an amine group substituted with a methoxypropan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving suitable precursors such as phenols and aldehydes.

    Introduction of the Tetrahydro Structure: The tetrahydro structure is introduced by hydrogenation of the benzofuran ring using catalysts like palladium on carbon under hydrogen gas.

    Substitution with Methoxypropan-2-yl Group: The final step involves the substitution of the amine group with a methoxypropan-2-yl group. This can be achieved through nucleophilic substitution reactions using reagents like methoxypropan-2-yl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxypropan-2-yl chloride in the presence of sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-methoxypropan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • 1-methoxypropan-2-yl acetate
  • N2,N6-bis((S)-1-methoxypropan-2-yl)pyridine-2,6-dicarboxamide

Uniqueness

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is unique due to its specific structural features, including the benzofuran ring system and the methoxypropan-2-yl substitution. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

InChI

InChI=1S/C12H19NO2/c1-9(8-14-2)13-11-4-3-5-12-10(11)6-7-15-12/h6-7,9,11,13H,3-5,8H2,1-2H3

InChI-Schlüssel

ROTLRZPXWBDYTA-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)NC1CCCC2=C1C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.